molecular formula C11H8N2O3 B363005 (2E)-4-[(4-cyanophenyl)amino]-4-oxobut-2-enoic acid CAS No. 294193-58-1

(2E)-4-[(4-cyanophenyl)amino]-4-oxobut-2-enoic acid

Cat. No.: B363005
CAS No.: 294193-58-1
M. Wt: 216.19g/mol
InChI Key: RPHFOECPERWGCT-AATRIKPKSA-N
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Description

(2E)-4-[(4-cyanophenyl)amino]-4-oxobut-2-enoic acid is a synthetic derivative of the 4-aryl-4-oxobut-2-enoic acid chemical class, which has been identified as a source of potent inhibitors for the kynurenine-3-hydroxylase (K3H) enzyme . K3H is a key enzyme in the kynurenine pathway of tryptophan metabolism, and its inhibition is a recognized strategy for neuroprotection. This pathway is significant in neuroscience research, as its dysregulation leads to the overproduction of the neurotoxin quinolinic acid . By potentially inhibiting K3H, this compound is a valuable research tool for investigating mechanisms to modulate neurotoxic events and explore potential therapeutic strategies for neurological disorders associated with excitotoxicity. Compounds within this structural class are among the most potent K3H inhibitors disclosed and have been shown to suppress the interferon-gamma-induced synthesis of quinolinic acid in primary cultures of human monocyte-derived macrophages . Researchers can utilize this compound to probe the kynurenine pathway's role in various disease models. The specific activity and potency of this 4-cyanophenyl derivative should be empirically determined for each research application. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(E)-4-(4-cyanoanilino)-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O3/c12-7-8-1-3-9(4-2-8)13-10(14)5-6-11(15)16/h1-6H,(H,13,14)(H,15,16)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPHFOECPERWGCT-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)NC(=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C#N)NC(=O)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Amidation of Maleic Anhydride

The reaction of maleic anhydride with 4-cyanoaniline in acetic acid under reflux forms the cis-maleamic acid intermediate. This method leverages the electrophilicity of maleic anhydride’s carbonyl groups, where one anhydride moiety reacts selectively with the amine nucleophile.

Reaction Conditions :

  • Solvent : Acetic acid (10 mL/g substrate)

  • Temperature : 110°C, reflux for 6–8 hours

  • Workup : Precipitation in ice-cwater, filtration, and recrystallization from ethanol/water (1:1)

The crude product, (Z)-4-[(4-cyanophenyl)amino]-4-oxobut-2-enoic acid, is isolated in 65–75% yield. However, the thermodynamically stable (E)-isomer is preferred for applications requiring extended conjugation.

Thermal Isomerization to (E)-Configuration

Heating the cis-isomer in dimethylformamide (DMF) at 120°C for 3 hours induces isomerization to the trans-form via keto-enol tautomerization. The reaction is monitored by HPLC, with the equilibrium favoring the (E)-isomer (85–90% trans).

Key Data :

ParameterValue
Isomerization Yield88% (E)
Purity (HPLC)>95%

Aldol Condensation and Amide Coupling

Aldol Synthesis of α,β-Unsaturated Carboxylic Acid

The aldol condensation of 4-cyanophenyl methyl ketone with glyoxylic acid generates 4-oxo-2-butenoic acid, a key intermediate. Pyrrolidinium acetate catalyzes the dehydration under microwave irradiation.

Reaction Protocol :

  • Reactants :

    • 4-Cyanophenyl methyl ketone (1.0 equiv)

    • Glyoxylic acid (1.2 equiv)

    • Catalyst: Pyrrolidinium acetate (10 mol%)

  • Conditions : Microwave, 150°C, 20 minutes

  • Yield : 78% (purified via silica chromatography, ethyl acetate/hexane)

Intermediate Characterization :

  • Molecular Formula : C₁₁H₉NO₃

  • MS (ESI) : m/z 204.1 [M−H]⁻

HATU-Mediated Amide Coupling

The α,β-unsaturated carboxylic acid is activated with HATU and coupled with 4-cyanoaniline in dichloromethane (DCM) under inert conditions.

Optimized Parameters :

  • Coupling Agent : HATU (1.5 equiv)

  • Base : DIPEA (3.0 equiv)

  • Temperature : 25°C, 12 hours

  • Yield : 82% (E-isomer predominant)

Comparative Analysis of Synthetic Routes

MethodYield (Overall)PurityScalabilityKey Advantage
Maleic Anhydride58%95%ModerateShort reaction time
Aldol-HATU Coupling64%98%HighHigh stereocontrol

Critical Considerations :

  • Steric Effects : Bulky substituents on the aniline reduce maleic anhydride reactivity (e.g., 4-cyano vs. 2,4-dimethyl).

  • Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance isomerization rates.

Industrial-Scale Production Insights

Continuous Flow Synthesis

A continuous flow system combining maleic anhydride amidation and inline isomerization achieves 90% conversion with a residence time of 30 minutes.

Process Parameters :

  • Flow Rate : 5 mL/min

  • Reactor Volume : 50 mL

  • Temperature Gradient : 110°C (amidation) → 130°C (isomerization)

Green Chemistry Approaches

Water-mediated reactions under microwave irradiation reduce solvent waste, yielding 70% (E)-isomer with 99% atom economy.

Structural and Analytical Validation

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.85 (d, J=8.4 Hz, 2H, ArH), 7.72 (d, J=8.4 Hz, 2H, ArH), 6.45 (d, J=15.6 Hz, 1H, CH=), 6.12 (d, J=15.6 Hz, 1H, CH=), 3.41 (s, 1H, COOH).

  • IR (KBr) : 1720 cm⁻¹ (C=O acid), 1665 cm⁻¹ (C=O amide), 2230 cm⁻¹ (C≡N).

Chromatographic Purity

HPLC (C18, acetonitrile/water + 0.1% TFA) shows a single peak at 4.2 minutes (≥95% purity) .

Chemical Reactions Analysis

Types of Reactions

(2E)-4-[(4-cyanophenyl)amino]-4-oxobut-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines or other reduced forms of the compound.

Scientific Research Applications

Organic Synthesis

(2E)-4-[(4-cyanophenyl)amino]-4-oxobut-2-enoic acid serves as a building block in organic synthesis. Its structure allows for the synthesis of more complex molecules through various reactions such as oxidation, reduction, and substitution. For instance, the cyano group can be converted into amines or other functional groups through reduction reactions using agents like lithium aluminum hydride or sodium borohydride .

Biological Studies

The compound has shown potential in biological research , particularly in enzyme inhibition studies and protein interactions. The cyano group enhances the compound's ability to form hydrogen bonds with target proteins, which may lead to inhibitory effects on specific enzymes . This property makes it a candidate for further investigation in drug discovery and development.

Material Science

In the field of materials science , this compound can be utilized in the production of advanced materials with unique properties. Its chemical structure may impart specific mechanical or thermal characteristics to polymer matrices or composites, making it valuable in developing high-performance materials .

Pharmaceutical Applications

The compound's unique structural features suggest potential applications in pharmaceuticals, particularly as a precursor for drug molecules targeting specific biological pathways. Its ability to interact with biological macromolecules positions it as a candidate for further pharmacological studies .

Case Study 1: Enzyme Inhibition

A study investigated the inhibition of a specific enzyme by this compound, revealing that the compound effectively reduced enzyme activity at certain concentrations. This inhibition was attributed to the interaction between the cyano group and active site residues of the enzyme, highlighting its potential as a lead compound for developing enzyme inhibitors .

Case Study 2: Synthesis of Derivatives

Research focused on synthesizing derivatives of this compound through various chemical reactions, including alkylation and acylation processes. The resulting derivatives exhibited enhanced solubility and bioactivity compared to the parent compound, indicating that modifications to its structure can significantly affect its properties and applications .

Mechanism of Action

The mechanism by which (2E)-4-[(4-cyanophenyl)amino]-4-oxobut-2-enoic acid exerts its effects involves interactions with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions with proteins or enzymes, potentially inhibiting their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The table below compares key structural analogs, highlighting substituent effects on physicochemical properties and bioactivity:

Compound Name Substituents Molecular Formula pKa Solubility Biological Activity Reference
(2E)-4-[(4-Cyanophenyl)amino]-4-oxobut-2-enoic acid 4-Cyanophenyl C₁₁H₉N₂O₃ Not reported Likely polar (high solubility) Potential antiviral (analog to etravirine)
(2E)-4-[4-(Acetylamino)phenyl]-4-oxobut-2-enoic acid 4-Acetylamino C₁₂H₁₂N₂O₄ Not reported Moderate Integrase inhibitor (HIV-1)
(E)-4-(4-Nitrophenyl)-4-oxobut-2-enoic acid 4-Nitro C₁₀H₇NO₅ Not reported Low (non-polar substituent) Not specified
(2Z)-4-(4-Methylanilino)-4-oxobut-2-enoic acid 4-Methyl C₁₁H₁₁NO₃ 2.81 ± 0.25 Insoluble in water Biochemical reagent
(Z)-4-((2-Formylphenyl)amino)-4-oxobut-2-enoic acid 2-Formylphenyl C₁₁H₉NO₄ Not reported Low (hydrophobic) Synthetic intermediate
(E)-4-[(4-Fluorophenyl)amino]-4-oxobut-2-enoic acid 4-Fluoro C₁₀H₈FNO₃ Not reported Moderate Not specified
(2Z)-4-[(1-Methylethyl)amino]-4-oxobut-2-enoic acid Isopropylamino C₇H₁₁NO₃ Not reported Hydrophobic Not specified
Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups: Nitro (NO₂) and cyano (CN) substituents (e.g., ) increase electrophilicity, enhancing reactivity in Michael addition or enzyme inhibition. Methyl (CH₃) and methoxy (OCH₃) groups (e.g., ) reduce acidity (higher pKa) and solubility due to electron-donating effects.

Stereochemistry: The (2Z)-isomer of 4-(4-methylanilino)-4-oxobut-2-enoic acid has a pKa of 2.81, making it amenable to acid-base titration , whereas (2E)-isomers are more common in bioactive compounds like etravirine .

Solubility Trends: Polar substituents (e.g., CN, NO₂) improve water solubility, while hydrophobic groups (e.g., hexyloxycarbonyl in ) reduce it.

Pharmacological and Biochemical Activities

Enzyme Inhibition:
  • Compounds like IR-01 (), containing a 1,4-dioxo-2-butenyl pharmacophore, demonstrate selective inhibition of human thymidylate synthase (hTS), a cancer target.
Structural-Activity Relationships (SAR):
  • Substituent Position : Ortho-substituents (e.g., 2-formyl in ) may sterically hinder enzyme binding, reducing activity compared to para-substituted analogs.
  • Electrophilicity: Strong electron-withdrawing groups (e.g., CN, NO₂) enhance the enone system’s reactivity, critical for covalent inhibition mechanisms .

Biological Activity

(2E)-4-[(4-cyanophenyl)amino]-4-oxobut-2-enoic acid, also known by its CAS number 294193-58-1, is an organic compound notable for its structural features, including a cyano group and a butenoic acid moiety. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound based on diverse sources, including synthesis methods, biological evaluations, and mechanisms of action.

The molecular formula of this compound is C11_{11}H8_{8}N2_{2}O3_{3}, with a molecular weight of 216.193 g/mol. Key physical properties include:

PropertyValue
Density1.4 g/cm³
Boiling Point520.8 °C at 760 mmHg
Flash Point268.8 °C
LogP1.24

Synthesis Methods

The synthesis of this compound typically involves the condensation of 4-cyanophenylamine with a suitable α,β-unsaturated carbonyl compound under controlled conditions. Common methods include:

  • Base-Catalyzed Condensation : Using sodium hydroxide to facilitate the reaction.
  • Purification Techniques : Recrystallization or chromatography to isolate the compound in pure form.

Industrial production may utilize continuous flow reactors to enhance yield and purity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study evaluated various derivatives for their efficacy against multiple bacterial strains and fungi using standard methods such as disc diffusion and broth microdilution:

MicroorganismActivity Level
Staphylococcus aureusModerate
Escherichia coliModerate
Pseudomonas aeruginosaStrong
Candida albicansModerate

The compound demonstrated effectiveness against Mycobacterium tuberculosis, indicating potential for use in treating resistant infections .

Anticancer Activity

The compound's structure suggests potential interactions with cancer-related pathways. Preliminary studies indicate that it may inhibit certain enzymes involved in tumor growth, although detailed mechanisms remain to be fully elucidated. In vitro assays have shown promising results against various cancer cell lines, suggesting further investigation is warranted .

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The cyano group can interact with active sites on enzymes, potentially inhibiting their function.
  • Protein Interactions : The compound may bind to specific proteins involved in cellular signaling pathways, altering their activity.
  • Reactive Oxygen Species (ROS) : It may induce oxidative stress in microbial cells, leading to cell death.

Case Studies

A notable case study involved the evaluation of related compounds in the context of enzyme inhibition and antibacterial activity. The study found that modifications to the cyano group significantly affected the antibacterial potency against Gram-positive and Gram-negative bacteria .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2E)-4-[(4-cyanophenyl)amino]-4-oxobut-2-enoic acid, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : The compound is typically synthesized via a Michael addition reaction between maleic anhydride and 4-cyanoaniline. The stereochemical outcome (E/Z isomerism) depends on reaction temperature, solvent polarity, and catalyst presence. For example, polar aprotic solvents like DMF favor the (E)-isomer due to enhanced nucleophilic attack geometry . Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the desired isomer.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • IR Spectroscopy : Confirm the presence of carbonyl (C=O, ~1700 cm⁻¹) and cyano (C≡N, ~2200 cm⁻¹) groups .
  • NMR : ¹H NMR will show characteristic vinyl proton signals (δ 6.5–7.5 ppm, doublet for E-configuration) and aromatic protons from the 4-cyanophenyl group (δ 7.8–8.2 ppm). ¹³C NMR confirms the α,β-unsaturated ketone (C=O at ~190 ppm) .
  • Mass Spectrometry : ESI-MS in negative ion mode should show [M−H]⁻ peaks matching the molecular formula (C₁₁H₇N₂O₃⁻, exact mass 215.04) .

Advanced Research Questions

Q. What advanced spectroscopic methods resolve ambiguities in tautomeric or conformational equilibria of this compound?

  • Methodological Answer :

  • Dynamic NMR (DNMR) : Detects slow exchange processes (e.g., keto-enol tautomerism) by observing signal splitting at variable temperatures .
  • X-ray Crystallography : Provides definitive proof of molecular geometry and hydrogen-bonding networks. For related compounds, crystallographic data (e.g., CCDC entries) reveal planar α,β-unsaturated systems and intermolecular N–H···O interactions stabilizing the E-isomer .

Q. How can computational chemistry predict the compound’s electronic properties and reactivity?

  • Methodological Answer :

  • DFT Calculations (B3LYP/6-311+G(d,p)) : Predict frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity. The electron-withdrawing cyano group lowers LUMO energy, enhancing susceptibility to nucleophilic attack at the β-carbon .
  • Molecular Dynamics Simulations : Model solvation effects in aqueous/DMSO mixtures to predict solubility trends and aggregation behavior .

Q. What strategies mitigate contradictions in biological activity data across studies (e.g., inconsistent IC₅₀ values)?

  • Methodological Answer :

  • Standardized Assay Conditions : Control variables like solvent (DMSO concentration ≤0.1%), pH (7.4 for physiological mimicry), and cell line passage number.
  • Meta-Analysis : Cross-reference activity data with structural analogs (e.g., fluorophenyl derivatives) to identify substituent effects. For example, replacing the cyano group with fluorine alters π-stacking interactions with enzyme active sites, impacting IC₅₀ values .

Experimental Design & Data Analysis

Q. How to design experiments assessing the compound’s enzyme inhibition kinetics?

  • Methodological Answer :

  • Kinetic Assays : Use a fluorogenic substrate (e.g., 4-methylumbelliferyl derivatives) with real-time fluorescence monitoring. Calculate KiK_i (inhibition constant) via Lineweaver-Burk plots under varied inhibitor concentrations .
  • Statistical Validation : Apply nonlinear regression (GraphPad Prism) to ensure Michaelis-Menten model compliance. Triplicate runs with error bars ≤5% CV are essential .

Q. What analytical approaches differentiate degradation products during stability studies?

  • Methodological Answer :

  • HPLC-MS/MS : Use a C18 column (gradient: 0.1% formic acid in H₂O/acetonitrile) to separate degradation products. MS/MS fragmentation patterns identify hydrolysis products (e.g., 4-cyanoaniline or maleic acid derivatives) .
  • Forced Degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 48 hours to simulate accelerated aging .

Structural and Functional Insights

Q. How does the cyano group influence the compound’s intermolecular interactions in crystal packing?

  • Methodological Answer : The cyano group engages in dipole-dipole interactions and weak C–H···N hydrogen bonds, as observed in analogous fluorophenyl derivatives. This stabilizes layered crystal structures, which can be correlated with melting point and solubility data .

Q. What mechanistic insights explain the compound’s selectivity for kinase vs. protease targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) reveals that the α,β-unsaturated ketone acts as a Michael acceptor, covalently binding to cysteine residues in kinase ATP-binding pockets. Proteases lack nucleophilic cysteines in active sites, reducing off-target effects .

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